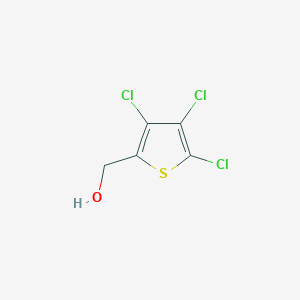![molecular formula C11H8N2S B13925633 3-Phenylimidazo[2,1-b]thiazole CAS No. 32189-02-9](/img/structure/B13925633.png)
3-Phenylimidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring, with a phenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-bromoacetophenone in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole ring system . Another approach involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole varies depending on its application. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases and the activation of caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Tetramisole: Another compound with a similar structure, used for similar applications as Levamisole.
Uniqueness: 3-Phenylimidazo[2,1-b]thiazole stands out due to its diverse range of biological activities and its potential for modification to enhance its properties. Its unique structure allows for various substitutions, making it a versatile scaffold for drug development and other applications.
Properties
CAS No. |
32189-02-9 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H |
InChI Key |
SMEJIYARBCBMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


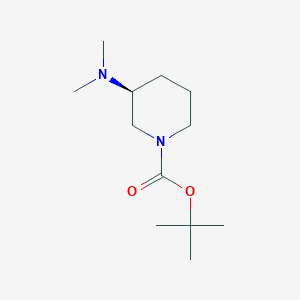
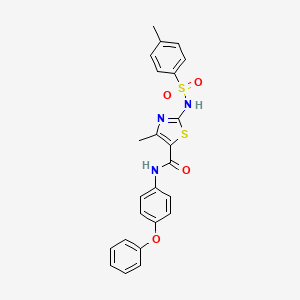

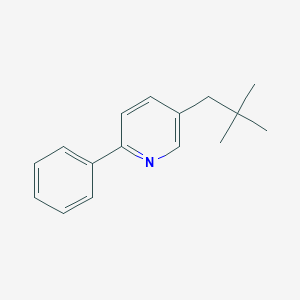
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
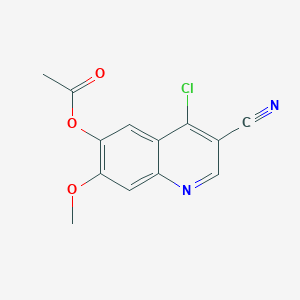

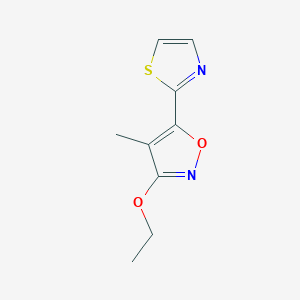
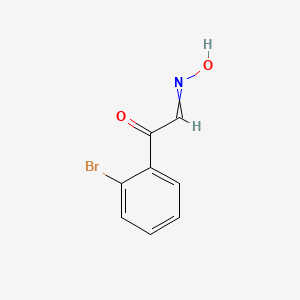

![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
